molecular formula C11H12BrN B1450661 4-Bromo-3-ethyl-7-methyl-1H-indole CAS No. 1360901-50-3

4-Bromo-3-ethyl-7-methyl-1H-indole

Cat. No. B1450661
M. Wt: 238.12 g/mol
InChI Key: CLHBKDXVMFXYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage : Keep in a dark place under an inert atmosphere at 2-8°C

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-ethyl-7-methyl-1H-indole consists of an indole ring with a bromine atom at position 4, an ethyl group at position 3, and a methyl group at position 7. The indole moiety is a prevalent aromatic system found in many biologically active compounds .


Physical And Chemical Properties Analysis

  • Toxicity : Safety information indicates it as a warning irritant (H315-H319-H335)

Scientific Research Applications

Antimicrobial and Anticancer Properties

Brominated indoles have been investigated for their biological activities, including antimicrobial and anticancer effects. For instance, brominated tryptophan derivatives isolated from Thorectidae sponges have shown inhibitory activity against Staphylococcus epidermidis, highlighting their potential as antimicrobial agents (Segraves & Crews, 2005). Similarly, 3-Bromo-1-ethyl-1H-indole has demonstrated significant cytotoxicity towards cancer cell lines, indicating its promise as an anticancer agent (Yılmaz et al., 2020).

Retinoic Acid Metabolism and Photophysical Studies

Research on indole derivatives has also focused on their role in inhibiting retinoic acid metabolism, a pathway relevant in dermatological and cancer treatments. Derivatives such as 5-bromo-1-ethyl-3-methyl-1H-indole have been identified as potent inhibitors, suggesting applications in drug development targeting retinoic acid-related pathways (Le Borgne et al., 2003). Furthermore, fluorescent indole derivatives obtained from brominated amino acids have shown potential as fluorescent probes due to their significant solvent sensitivity and response to fluoride ions, which could be utilized in chemical sensing and imaging applications (Pereira et al., 2010).

Antidiabetic Agents and Palladium-Catalyzed Synthesis

Indole-based compounds, synthesized from bromo-N-phenyl/arylacetamides, have displayed antidiabetic activity by inhibiting the α-glucosidase enzyme, suggesting their utility in developing new therapeutic agents for diabetes (Nazir et al., 2018). The palladium-catalyzed synthesis of gamma-carboline derivatives from N-substituted 2-bromo-1H-indole-3-carboxaldehydes showcases the versatility of brominated indoles in organic synthesis, opening avenues for the creation of novel compounds with potential pharmacological applications (Zhang & Larock, 2003).

Safety And Hazards

  • Precautionary Statements : Avoid inhalation, skin contact, and eye contact. Use appropriate protective measures

properties

IUPAC Name

4-bromo-3-ethyl-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-3-8-6-13-11-7(2)4-5-9(12)10(8)11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHBKDXVMFXYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C(C=CC(=C12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethyl-7-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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